Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate
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Overview
Description
Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate typically involves the reaction of 2,4-dimethoxybenzyl alcohol with potassium trifluoroborate under specific conditions. The process often includes the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Major Products: The major products of these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Comparison: Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Compared to other organotrifluoroborates, it offers enhanced stability and ease of handling, making it a preferred choice in various synthetic applications .
Properties
Molecular Formula |
C10H13BF3KO3 |
---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
potassium;(2,4-dimethoxyphenyl)methoxymethyl-trifluoroboranuide |
InChI |
InChI=1S/C10H13BF3O3.K/c1-15-9-4-3-8(10(5-9)16-2)6-17-7-11(12,13)14;/h3-5H,6-7H2,1-2H3;/q-1;+1 |
InChI Key |
QAUUESUMBZDCIR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](COCC1=C(C=C(C=C1)OC)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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